molecular formula C7H11BClNO2 B1270764 4-Aminomethylphenylboronic acid hydrochloride CAS No. 75705-21-4

4-Aminomethylphenylboronic acid hydrochloride

Cat. No.: B1270764
CAS No.: 75705-21-4
M. Wt: 187.43 g/mol
InChI Key: HUZNRXFJHYNUMV-UHFFFAOYSA-N
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Description

4-Aminomethylphenylboronic acid hydrochloride: is a boronic acid derivative with the molecular formula C7H11BClNO2 and a molecular weight of 187.43 g/mol . This compound is characterized by the presence of an aminomethyl group attached to the phenyl ring, which is further bonded to a boronic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various chemical and biological applications.

Scientific Research Applications

Chemistry: 4-Aminomethylphenylboronic acid hydrochloride is widely used in organic synthesis as a building block for the preparation of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .

Biology: In biological research, this compound is used to develop boron-containing drugs and probes. It can interact with biomolecules like sugars and nucleotides, making it useful in studying carbohydrate recognition and enzyme inhibition .

Medicine: It is explored for its role in boron neutron capture therapy (BNCT) for cancer treatment .

Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. It is also employed in the development of sensors and catalysts .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of 4-Aminomethylphenylboronic acid hydrochloride could involve its use in the preparation of modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . It could also be used to prepare a modified carbon electrode adsorbed with aminophenol, used for the detection of NADH and H2O2 .

Mechanism of Action

Target of Action

4-Aminomethylphenylboronic acid hydrochloride is a versatile compound with a variety of applications. It has been used in the preparation of modified reduced graphene composite materials . These materials are often used as sugar sensors to detect analytes in fruit juice . The compound also plays a role in the modification of carbon electrodes, which are used for the detection of NADH and H2O2 .

Mode of Action

Its boronic acid moiety is known to form reversible covalent bonds with diols, a property that is often exploited in the design of sensors . This suggests that the compound may interact with its targets through the formation of boronate esters.

Biochemical Pathways

Given its use in sensor technology, it is likely that it interacts with biochemical pathways involving the analytes it is designed to detect, such as glucose or other sugars in the case of sugar sensors .

Result of Action

The result of the action of this compound is largely dependent on its application. In the context of sensor technology, the compound’s interaction with its target analyte results in a detectable signal, allowing for the quantification of the analyte in a given sample .

Action Environment

The action of this compound can be influenced by various environmental factors. As mentioned earlier, the compound is sensitive to light, oxygen, and temperature . Therefore, these factors must be carefully controlled to ensure the compound’s stability and efficacy. Additionally, the pH of the environment could potentially affect the formation of boronate esters, thereby influencing the compound’s interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethylphenylboronic acid hydrochloride typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

Chemical Reactions Analysis

Types of Reactions: 4-Aminomethylphenylboronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Aminophenylboronic acid hydrochloride
  • 3-Aminomethylphenylboronic acid hydrochloride
  • 4-(Hydroxymethyl)phenylboronic acid
  • 4-(Bromomethyl)phenylboronic acid

Comparison:

4-Aminomethylphenylboronic acid hydrochloride stands out due to its unique combination of an aminomethyl group and a boronic acid moiety, providing a versatile platform for diverse chemical and biological applications.

Properties

IUPAC Name

[4-(aminomethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4,10-11H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZNRXFJHYNUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370202
Record name 4-Aminomethylphenylboronic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75705-21-4
Record name 4-Aminomethylphenylboronic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)benzeneboronic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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